Sec-butyl isopropyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

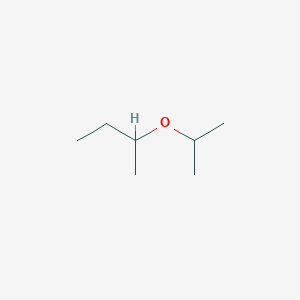

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLNXCHSKDYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940082 | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-81-1 | |

| Record name | sec-Butyl isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sec-Butyl Isopropyl Ether: A Comprehensive Technical Overview

Introduction

Sec-butyl isopropyl ether (IUPAC name: 2-propan-2-yloxybutane) is an organic compound belonging to the ether class.[1] Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups.[2] In this specific molecule, the oxygen atom is bonded to a sec-butyl group and an isopropyl group.[1] With the molecular formula C7H16O, it has a molecular weight of approximately 116.21 g/mol .[1][3] This ether is utilized in organic synthesis and can serve as a solvent, valued for its favorable properties and relatively low toxicity.[1] This guide provides an in-depth look at its chemical properties, synthesis, reactivity, and the experimental protocols used to determine its characteristics.

Core Chemical and Physical Properties

| Property | Value | Notes |

| IUPAC Name | 2-propan-2-yloxybutane[1] | |

| Synonyms | Isopropyl sec-butyl ether, 2-Isopropoxybutane[4] | |

| CAS Number | 18641-81-1[1][3] | |

| Molecular Formula | C7H16O[1][3] | |

| Molecular Weight | 116.20 g/mol [3][4] | |

| Boiling Point | 100 °C[5] | Data for the related di-sec-butyl ether is 121 °C |

| Melting Point | Data not available | For comparison, di-sec-butyl ether has a melting point of -100 °C |

| Density | Data not available | For comparison, di-sec-butyl ether has a density of 0.759 g/cm³ at 25 °C |

| Canonical SMILES | CCC(C)OC(C)C[1][4] | |

| InChI Key | QHJLNXCHSKDYHR-UHFFFAOYSA-N[1][3] |

Synthesis and Reactivity

Synthesis Pathways

The synthesis of this compound can be achieved through several established methods in organic chemistry.

-

Williamson Ether Synthesis : This is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[2] The synthesis involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][7] For this compound, this could involve the reaction of sodium isopropoxide with 2-bromobutane, or sodium sec-butoxide (B8327801) with 2-bromopropane. However, since SN2 reactions are most effective with less sterically hindered substrates, the latter combination is generally preferred to minimize the competing elimination reaction.[7]

Caption: Williamson Ether Synthesis for this compound.

-

Alkoxymercuration-Demercuration : This is another method to prepare ethers.[7] It involves the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercury(II) acetate. The resulting organomercury intermediate is then reduced with sodium borohydride. To synthesize this compound, one could use butene and isopropanol (B130326) or propene and sec-butanol.[8] This reaction follows Markovnikov's rule for the addition of the alcohol to the alkene.[7]

Key Chemical Reactions

Ethers are generally stable and unreactive compounds.[9] However, they can undergo specific reactions under certain conditions.

-

Ether Cleavage : The carbon-oxygen bond in ethers can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures.[1][9] For an unsymmetrical ether like this compound, the reaction with HBr will yield a mixture of sec-butyl bromide, isopropanol, isopropyl bromide, and sec-butanol.[1][9][10] The cleavage mechanism can proceed via either an SN1 or SN2 pathway depending on the structure of the alkyl groups.[11]

-

Peroxide Formation : Like many ethers, this compound can react with atmospheric oxygen over time, especially when exposed to light, to form unstable and potentially explosive peroxides.[2][12] This is a critical safety consideration for the storage and handling of ethers.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of chemical properties. The following sections outline standard laboratory procedures for measuring boiling point and solubility.

Protocol 1: Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[13]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Add 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[13]

-

Place the thermometer and sample assembly into the Thiele tube, which should be filled with mineral oil to just above the side-arm.[13]

-

Gently heat the side-arm of the Thiele tube with a low flame or heating mantle.[13] This design allows for even heat distribution via convection currents in the oil.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]

-

Record the barometric pressure, as boiling point is pressure-dependent.

Protocol 2: Solubility Determination

This protocol provides a systematic approach to classifying a compound's solubility in various solvents.[14][15]

Apparatus and Reagents:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents: Deionized water, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO3, 5% aq. HCl

Procedure:

-

Water Solubility :

-

Place approximately 25 mg (or 0.05 mL) of this compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14]

-

Observe if the compound dissolves completely. Ethers with more than five carbon atoms are generally insoluble or sparingly soluble in water.[14]

-

-

Ether Solubility :

-

If the compound is water-soluble, proceed to test its solubility in diethyl ether using the same proportions (25 mg of compound to 0.75 mL of ether).[14]

-

-

Acid/Base Solubility :

-

If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl sequentially in separate test tubes.

-

Add 0.75 mL of the respective aqueous solution to 25 mg of the ether.

-

Shake vigorously and observe for dissolution. A change in solubility in acidic or basic solutions indicates the presence of acidic or basic functional groups.[15] For a neutral compound like an ether, no significant solubility in these aqueous solutions is expected.

-

Caption: Logical workflow for determining the solubility class of an ether.

Safety Information

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from similar ethers like di-sec-butyl ether and diisopropyl ether can provide guidance on safe handling.[4]

-

Flammability : Ethers are typically flammable liquids. Di-sec-butyl ether is classified as a Flammable Liquid (Category 3) and has a flash point of 25.6 °C.[16][17] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[12][17]

-

Peroxide Formation : As mentioned, ethers can form explosive peroxides upon storage and exposure to air and light.[12] Containers should be dated upon opening and tested for peroxides before use, especially before distillation.

-

Health Hazards : Inhalation of ether vapors may cause drowsiness, dizziness, or respiratory irritation.[18][19] Prolonged skin contact may lead to irritation.[18] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[19]

References

- 1. Buy this compound | 18641-81-1 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ether, sec-butyl isopropyl [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. proprep.com [proprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. allen.in [allen.in]

- 9. m.youtube.com [m.youtube.com]

- 10. Solved 4. Give the products of the following reactions. (a) | Chegg.com [chegg.com]

- 11. Predict the products of the following reactions. (a) sec-butyl is... | Study Prep in Pearson+ [pearson.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. SEC-BUTYL ETHER - Safety Data Sheet [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. 2spi.com [2spi.com]

An In-depth Technical Guide to the Synthesis of sec-Butyl Isopropyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sec-butyl isopropyl ether through the Williamson ether synthesis. It details the underlying chemical principles, alternative synthetic routes, and potential challenges. A representative experimental protocol is provided, along with a summary of the physicochemical and spectroscopic data for the target compound. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness and ability to dissolve a wide range of nonpolar and polar compounds make them valuable as solvents in chemical reactions and extractions. Specific ethers, such as this compound, are also of interest in various applications, including as fuel additives and in the formulation of specialty chemicals.

The Williamson ether synthesis, a cornerstone of organic chemistry developed in the 1850s, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] This guide will focus on the application of this venerable reaction to the synthesis of the unsymmetrical ether, this compound.

Synthetic Pathways and Mechanistic Considerations

The synthesis of an unsymmetrical ether like this compound via the Williamson synthesis presents two possible combinations of an alkoxide and an alkyl halide. The choice of reactants is critical to maximize the yield of the desired ether and minimize the formation of byproducts, primarily through a competing elimination (E2) reaction.[4]

The two potential synthetic routes are:

-

Route A: The reaction of sodium isopropoxide with a sec-butyl halide (e.g., 2-bromobutane).

-

Route B: The reaction of sodium sec-butoxide (B8327801) with an isopropyl halide (e.g., 2-bromopropane).

The Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[3] The reaction proceeds most efficiently with methyl and primary alkyl halides. Secondary alkyl halides, such as those in both Route A and Route B, are prone to undergo E2 elimination, especially in the presence of a strong, sterically hindered base. Tertiary alkyl halides almost exclusively yield the elimination product.[3]

Between the two secondary halides, the sec-butyl group is slightly more sterically hindered than the isopropyl group. Consequently, Route A, which utilizes a sec-butyl halide, is expected to result in a greater proportion of the elimination byproduct (a mixture of butenes) compared to Route B. Therefore, Route B is the theoretically preferred pathway for the synthesis of this compound, as it involves the less sterically hindered secondary alkyl halide.

Below is a diagram illustrating the reaction mechanism for the preferred synthetic route (Route B).

Experimental Protocol (Representative)

While a specific, peer-reviewed experimental protocol for the synthesis of this compound was not found in the available literature, the following procedure is a representative method based on general principles of the Williamson ether synthesis and protocols for similar ethers.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| sec-Butanol | 74.12 | 0.808 | 0.1 | 9.2 mL |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | ~0.92 | 0.1 | 4.0 g |

| Isopropyl Bromide | 122.99 | 1.31 | 0.1 | 7.6 mL |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 100 mL |

| Saturated Ammonium (B1175870) Chloride Solution | - | - | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | - | 50 mL |

| Brine | - | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |

Procedure

Step 1: Formation of Sodium sec-butoxide

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (4.0 g of a 60% dispersion in mineral oil, 0.1 mol).

-

Wash the sodium hydride with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

While stirring, add sec-butanol (9.2 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation.

-

After the addition is complete, gently reflux the mixture for 1 hour to ensure complete formation of the alkoxide.

Step 2: Williamson Ether Synthesis

-

Cool the reaction mixture to room temperature.

-

Add isopropyl bromide (7.6 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of water (20 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated ammonium chloride solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

The following diagram outlines the experimental workflow.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molar Mass | 116.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~106-108 °C (Predicted) |

| Density | ~0.75 g/mL (Predicted) |

Spectroscopic Data

-

-

Protons on the carbons adjacent to the oxygen atom (-OCH-) would appear in the downfield region, likely between 3.3 and 3.8 ppm.

-

The methyl and methylene (B1212753) protons of the sec-butyl and isopropyl groups would appear in the upfield region, between 0.8 and 1.7 ppm.

-

-

¹³C NMR: A computed ¹³C NMR spectrum is available on SpectraBase. The expected chemical shifts are:

-

Carbons directly bonded to the oxygen atom would appear in the range of 65-80 ppm.

-

The other aliphatic carbons would appear in the range of 10-35 ppm.

-

-

FTIR: The infrared spectrum is expected to show characteristic C-O stretching vibrations in the region of 1150-1085 cm⁻¹. The spectrum will also display strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum is available in the NIST WebBook. The molecular ion peak (M⁺) would be observed at m/z = 116. Characteristic fragmentation patterns would involve the loss of alkyl groups.

Conclusion

The Williamson ether synthesis provides a viable method for the preparation of this compound. Careful selection of the reactants, specifically using an isopropyl halide and sodium sec-butoxide, is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction. The provided representative experimental protocol outlines the key steps for the synthesis, work-up, and purification of the target compound. Comprehensive characterization using spectroscopic techniques is essential to confirm the structure and purity of the final product. This guide serves as a foundational resource for the synthesis and study of this and similar ethers.

References

sec-butyl isopropyl ether CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl isopropyl ether, also known by its IUPAC name 2-propan-2-yloxybutane, is an organic compound classified as an ether. Its structure features a sec-butyl group and an isopropyl group linked by an oxygen atom. This ether is primarily utilized as a solvent in organic synthesis due to its relatively low toxicity and favorable solvent properties.[1] While specific applications in drug development are not widely documented, its properties make it a relevant compound for consideration in various synthetic and formulation processes within the pharmaceutical industry. Ethers, in general, are valued for their chemical stability and ability to dissolve a wide range of nonpolar and polar substances.[2]

Chemical Identification

| Identifier | Value |

| CAS Number | 18641-81-1 |

| IUPAC Name | 2-propan-2-yloxybutane |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| SMILES | CCC(C)OC(C)C |

| InChI Key | QHJLNXCHSKDYHR-UHFFFAOYSA-N |

Physicochemical and Thermodynamic Data

A summary of key quantitative data for this compound is presented below. This information is critical for its application in experimental design and process development.

| Property | Value | Reference |

| Boiling Point | 100 °C | [3] |

| Calculated Activation Enthalpy (SN2 reactions) | 70-95 kJ/mol | [1] |

| Calculated Activation Entropy (SN2 reactions in solution) | -40 to -80 J/(mol·K) | [1] |

| Activation Energy (SN2 in protic solvents) | 85-110 kJ/mol | [1] |

| Activation Energy (SN2 in aprotic media) | 65-85 kJ/mol | [1] |

Synthesis of this compound

The most common and versatile method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[4]

Williamson Ether Synthesis Routes

There are two primary pathways for the synthesis of this compound via the Williamson synthesis, each involving the reaction of an alkoxide with an alkyl halide. The choice of reactants is crucial as the reaction is most efficient with primary alkyl halides to minimize the competing E2 elimination reaction.[4]

Caption: Williamson Synthesis Routes for this compound.

Representative Experimental Protocol: Williamson Ether Synthesis

The following is a representative protocol for the synthesis of an asymmetrical ether, adapted for this compound.

Materials:

-

sec-Butanol

-

Sodium hydride (NaH)

-

2-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sec-butanol dissolved in anhydrous diethyl ether. Slowly add sodium hydride to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium sec-butoxide.

-

SN2 Reaction: The solution of sodium sec-butoxide is cooled to 0 °C, and 2-bromopropane is added dropwise via a syringe. The reaction mixture is then gently refluxed for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the final product.

General Experimental and Purification Workflow

The synthesis and purification of ethers for pharmaceutical applications require a systematic workflow to ensure high purity and yield.

Caption: General Workflow for Ether Synthesis and Purification.

Reactivity and Applications

This compound is a relatively stable and unreactive compound, which is a desirable characteristic for a solvent.[1] However, it can undergo cleavage when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures.[6][7] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[6]

While specific examples of this compound in drug synthesis are not prominent in the literature, its properties are analogous to other ethers used in the pharmaceutical industry. Ethers are often employed as reaction solvents, particularly in reactions involving organometallic reagents like Grignard reagents.[2] They are also used in extraction and purification processes.[2] Given the ongoing efforts in green chemistry to find safer and more environmentally friendly solvents, ethers with favorable toxicological profiles are of interest.[2][8]

Safety Considerations

As with all ethers, this compound has the potential to form explosive peroxides upon exposure to air and light over time. Therefore, it should be stored in airtight, opaque containers and tested for the presence of peroxides before use, especially before distillation. It is also a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition.

References

- 1. Buy this compound | 18641-81-1 [smolecule.com]

- 2. labinsights.nl [labinsights.nl]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of sec-Butyl Isopropyl Ether with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physical properties of sec-butyl isopropyl ether, with a primary focus on its boiling point. This document outlines the experimentally determined boiling point, the underlying molecular factors influencing this property, and a detailed experimental protocol for its determination.

Quantitative Data Summary

The boiling point of this compound has been experimentally determined and is presented below. For context, the properties of structurally related ethers and isomers are included for comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Boiling Point (K) | Citation |

| This compound | C₇H₁₆O | 116.20 | 100 | 373.2 | [1][2] |

| tert-Butyl Isopropyl Ether | C₇H₁₆O | 116.20 | 87.6 | 360.75 | [] |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 307.75 | |

| Di-sec-butyl ether | C₈H₁₈O | 130.23 | 121 | 394.15 |

Factors Influencing the Boiling Point of Ethers

The boiling point of an ether is primarily determined by the nature and strength of its intermolecular forces.

-

Dipole-Dipole Interactions : The Carbon-Oxygen-Carbon (C-O-C) bond in ethers creates a net dipole moment, leading to dipole-dipole interactions between molecules. These are stronger than the London dispersion forces found in nonpolar alkanes of similar molecular weight, generally resulting in higher boiling points for ethers.[4][5]

-

Van der Waals Forces : As the molecular weight and surface area of the alkyl groups increase, so do the London dispersion forces, which contributes to a higher boiling point.[5][6]

-

Molecular Branching : Increased branching in the alkyl chains, as seen in this compound, leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and resulting in a lower boiling point compared to its straight-chain isomers.[7]

-

Absence of Hydrogen Bonding : Unlike alcohols, ethers lack a hydrogen atom bonded to the oxygen. Consequently, they cannot form hydrogen bonds with each other, which is why their boiling points are significantly lower than those of alcohols with comparable molecular weights.[4][8][9]

Experimental Protocol: Determination of Boiling Point via the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attaching the tube to the thermometer

-

Bunsen burner or other heat source

-

Stand and clamp

-

Sample of this compound

Procedure:

-

Sample Preparation : A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Inversion : A capillary tube, sealed at one end, is placed open-end down into the liquid sample in the test tube.

-

Assembly : The test tube is securely attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating : The Thiele tube is filled with mineral oil to a level just above the side arm. The thermometer and test tube assembly are then inserted into the Thiele tube, ensuring the sample is immersed in the oil. The apparatus is gently heated at the side arm.

-

Observation : As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. The heating rate should be controlled to be slow and steady as the temperature approaches the expected boiling point.

-

Boiling Point Identification : When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube. At this point, the heat source is removed.

-

Reading the Boiling Point : The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[10][11]

-

Repeat : For accuracy, the determination should be repeated at least once.

Visualizations

Logical Relationship of Molecular Properties to Boiling Point

The following diagram illustrates the key molecular characteristics of this compound and their influence on its boiling point.

Caption: Molecular structure's influence on the boiling point of this compound.

Experimental Workflow for Boiling Point Determination

This diagram outlines the procedural flow for determining the boiling point using the Thiele tube method.

Caption: Step-by-step workflow for boiling point determination via the Thiele tube method.

References

- 1. This compound [stenutz.eu]

- 2. Ether, sec-butyl isopropyl [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. physicsforums.com [physicsforums.com]

- 6. youtube.com [youtube.com]

- 7. This compound | 18641-81-1 | Benchchem [benchchem.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to Sec-butyl Isopropyl Ether: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of sec-butyl isopropyl ether, a compound of interest in various chemical and pharmaceutical applications.

Core Molecular Data

This compound is an organic compound classified as an ether.[1] Its fundamental molecular characteristics are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₆O[1][2][3][4][5][6][7] |

| Molecular Weight | 116.20 g/mol [1][6][7][8] |

| IUPAC Name | 2-propan-2-yloxybutane[1] |

| CAS Registry Number | 18641-81-1[1][3][4][6] |

Molecular Composition

The molecular formula C₇H₁₆O indicates that each molecule of this compound is composed of carbon, hydrogen, and oxygen atoms. The logical relationship of these elemental components is illustrated in the following diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available within the provided search results. For specific experimental methodologies, researchers are advised to consult peer-reviewed scientific literature or specialized chemical synthesis databases.

References

- 1. Buy this compound | 18641-81-1 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Ether, sec-butyl isopropyl [webbook.nist.gov]

- 4. Ether, sec-butyl isopropyl [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. Ether, sec-butyl isopropyl (CAS 18641-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of sec-Butyl Isopropyl Ether with Strong Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethers are a class of organic compounds known for their general lack of reactivity, making them excellent solvents for many chemical reactions.[1] However, this chemical inertness is overcome in the presence of strong acids, which facilitate the cleavage of the carbon-oxygen bond. This guide provides a comprehensive technical overview of the reactivity of sec-butyl isopropyl ether, an unsymmetrical ether with two secondary alkyl groups, in the presence of strong acids such as hydrobromic (HBr) and hydroiodic (HI) acids. We will delve into the reaction mechanisms, influencing factors, quantitative kinetic data, and detailed experimental protocols relevant to this process.

Introduction to Ether Cleavage

The cleavage of ethers by strong acids is a fundamental reaction in organic synthesis, typically proceeding via nucleophilic substitution pathways.[2] The reaction is generally initiated by the protonation of the ether's oxygen atom, converting the alkoxy group into a good leaving group (an alcohol).[3] The subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) on one of the adjacent carbon atoms.[4]

The specific mechanism, either bimolecular nucleophilic substitution (Sₙ2) or unimolecular nucleophilic substitution (Sₙ1), is dictated by the structure of the alkyl groups attached to the oxygen.[1]

-

Primary and Methyl Ethers: These substrates predominantly react via an Sₙ2 mechanism.[3]

-

Tertiary, Benzylic, or Allylic Ethers: These substrates favor an Sₙ1 or E1 pathway due to their ability to form stable carbocation intermediates.[1][5]

-

Secondary Ethers: Ethers with secondary alkyl groups, such as this compound, represent a borderline case where the reaction can proceed through a mixture of Sₙ1 and Sₙ2 pathways, or favor the Sₙ2 mechanism at the less sterically hindered site.[3][6]

Strong acids like HI and HBr are effective for this transformation, whereas HCl is generally not, due to the poor nucleophilicity of the chloride ion.[1][7]

Reaction Mechanisms of this compound Cleavage

The reaction of this compound with a strong acid (HX, where X = Br or I) begins with the rapid and reversible protonation of the ether oxygen to form an oxonium ion. This initial step activates the ether for subsequent nucleophilic attack.

Caption: Initial protonation of the ether oxygen by a strong acid.

Following protonation, the cleavage of the C-O bond occurs. Given that both the sec-butyl and isopropyl groups are secondary, the reaction pathway is sensitive to steric hindrance and reaction conditions.

Sₙ2 Pathway

In the Sₙ2 pathway, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the two carbons adjacent to the protonated oxygen. The attack occurs at the less sterically hindered carbon atom.[1][7] For this compound, the steric environments of the two secondary carbons are similar, but the isopropyl group is generally considered slightly less hindered than the sec-butyl group.

This leads to two potential Sₙ2 reactions:

-

Path A (Attack at Isopropyl Carbon): Yields sec-butanol and 2-halopropane.

-

Path B (Attack at sec-Butyl Carbon): Yields isopropanol (B130326) and 2-halobutane.

Experimental evidence for similar ethers suggests that the nucleophile will preferentially attack the less hindered site.[7]

Sₙ1 Pathway

While less common for secondary ethers unless conditions favor carbocation formation (e.g., less nucleophilic solvent), an Sₙ1 mechanism is theoretically possible.[3] This pathway involves the departure of the alcohol leaving group to form a secondary carbocation, which is then captured by the halide nucleophile.

-

Path C (Formation of Isopropyl Carbocation): Leads to isopropanol and 2-halopropane.

-

Path D (Formation of sec-Butyl Carbocation): Leads to sec-butanol and 2-halobutane.

The stability of the secondary carbocations is comparable, so a mixture of products would be expected. It is critical to note that Sₙ1 reactions involving secondary carbocations are susceptible to rearrangement to form more stable carbocations, although in this specific molecule, no simple hydride or alkyl shift yields a more stable (e.g., tertiary) carbocation.

Caption: Competing Sₙ1 and Sₙ2 pathways for the cleavage of this compound.

Factors Influencing Reactivity and Selectivity

Several factors determine the rate and outcome of the ether cleavage reaction.

-

Strength of the Acid and Nucleophilicity of the Halide: The reaction requires a strong acid to protonate the ether effectively. The nucleophilicity of the conjugate base is crucial for the cleavage step. The order of reactivity for hydrohalic acids is HI > HBr >> HCl.[8] This trend is due to both the increasing acidity and the increasing nucleophilicity of the corresponding halide ions (I⁻ > Br⁻ > Cl⁻).

-

Steric Hindrance: As discussed, steric hindrance around the α-carbons dictates the regioselectivity in Sₙ2 reactions. The nucleophile will preferentially attack the less sterically crowded carbon center.[9]

-

Temperature: Higher temperatures generally increase the reaction rate.[10] Under forcing conditions with excess acid, the alcohol product formed initially can undergo a second substitution reaction to yield another equivalent of alkyl halide.[11][12]

-

Solvent: The choice of solvent can influence the reaction mechanism. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, but are often required to dissolve the reagents.[10]

Quantitative Data

While extensive kinetic data specifically for this compound is sparse in the literature, data for analogous systems provide insight into the reaction's energetics.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Eₐ) for Sₙ2 Cleavage | 85 - 110 kJ/mol | Protic Solvents | [10] |

| Relative Reactivity of Hydrohalic Acids | HI > HBr >> HCl | General Ether Cleavage | [8] |

| Reaction Conditions | Reflux / Heat | HBr or HI | [12][13] |

Table 1: Summary of Quantitative and Qualitative Reactivity Data.

Experimental Protocols

The following is a representative protocol for the cleavage of this compound using hydrobromic acid, adapted from general procedures for ether cleavage.[13]

Objective: To cleave this compound to produce 2-bromobutane (B33332) and 2-bromopropane.

Materials:

-

This compound (1.0 eq)

-

48% aqueous Hydrobromic acid (2.5 - 3.0 eq)

-

Acetic acid (optional solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound with 48% aqueous HBr. If solubility is an issue, acetic acid can be used as a co-solvent.[13]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed overnight to ensure complete conversion.[13]

-

Workup - Quenching: After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel containing cold water.

-

Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Workup - Neutralization: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude mixture of alkyl bromides can be purified by fractional distillation.

Caption: General experimental workflow for the acidic cleavage of an ether.

Conclusion

The reaction of this compound with strong acids like HBr and HI is a robust method for cleaving the ether C-O bond. The reaction proceeds via nucleophilic substitution, initiated by the protonation of the ether oxygen. As a substrate containing two secondary alkyl groups, it represents a borderline case between Sₙ1 and Sₙ2 mechanisms, though the Sₙ2 pathway at the less sterically hindered carbon is generally favored. The choice of acid, temperature, and other conditions significantly influences the reaction rate and product distribution. With excess acid and heat, the reaction can be driven to completion to form two different alkyl halides. This guide provides the foundational knowledge for researchers to understand, predict, and implement this classic transformation.

References

- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Buy this compound | 18641-81-1 [smolecule.com]

- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Sec-Butyl Isopropyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sec-butyl isopropyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the theoretical principles governing its solubility, qualitative assessments based on the behavior of structurally similar ethers, and detailed experimental protocols for determining precise solubility and miscibility.

Introduction to this compound

This compound (CAS No. 18641-81-1) is an organic compound with the chemical formula C₇H₁₆O.[1][2][3] It is classified as an asymmetrical ether, containing a sec-butyl group and an isopropyl group attached to an oxygen atom.[4] Ethers are a class of organic compounds known for their relative inertness and are widely used as solvents in organic synthesis.[4] The branched alkyl groups in this compound influence its physical properties, such as its boiling point and solubility.[4]

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density.

This compound possesses a slight dipole moment due to the electronegative oxygen atom, making it a weakly polar molecule. However, the presence of the nonpolar sec-butyl and isopropyl alkyl groups dominates its overall character, rendering it a predominantly nonpolar to weakly polar solvent.

Qualitative Solubility Assessment

Based on the "like dissolves like" principle and the known miscibility of structurally similar ethers like diisopropyl ether, a qualitative assessment of the solubility of this compound in common organic solvents can be made. Diisopropyl ether is reported to be miscible with most organic solvents.[5][6] It is therefore highly probable that this compound exhibits similar behavior.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Diethyl Ether | Miscible | The nonpolar nature of these solvents aligns well with the large nonpolar alkyl groups of this compound, leading to favorable van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | Miscible | While these solvents have a higher polarity, they lack hydrogen bond donating capabilities. The ether's oxygen atom can act as a hydrogen bond acceptor, allowing for favorable dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Likely Miscible | These solvents are capable of hydrogen bonding. While this compound cannot donate a hydrogen bond, its oxygen atom can act as a hydrogen bond acceptor, likely leading to miscibility, especially with lower-chain alcohols. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Miscible to Partially Miscible | The very high polarity of these solvents might lead to less favorable interactions compared to the self-association of the solvent molecules. However, miscibility is still possible. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Experiment: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound

-

A range of common organic solvents (e.g., hexane, toluene, acetone, ethanol, dimethyl sulfoxide)

-

Small, clean, and dry test tubes with stoppers

-

Pipettes or graduated cylinders for volume measurement

Procedure:

-

To a clean, dry test tube, add 2 mL of the organic solvent to be tested.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and shake the mixture vigorously for 10-20 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

If a single, clear, homogeneous phase is observed, the two liquids are miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the solution appears cloudy or forms an emulsion, they are partially miscible.

-

Experiment: Quantitative Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of a solid (or a liquid with limited solubility) in a solvent at a specific temperature. This method can be adapted if a solvent is found in which this compound is not fully miscible.

Materials:

-

This compound

-

The organic solvent of interest

-

A temperature-controlled water bath or shaker

-

A calibrated analytical balance

-

A volumetric flask

-

A filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a temperature-controlled water bath or shaker and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature until any undissolved solute has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved solute is transferred.

-

Transfer the aliquot to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the this compound residue.

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or other desired units.

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

Caption: Logical relationship for predicting solubility.

Caption: Experimental workflow for miscibility determination.

References

- 1. Buy this compound | 18641-81-1 [smolecule.com]

- 2. Ether, sec-butyl isopropyl [webbook.nist.gov]

- 3. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18641-81-1 | Benchchem [benchchem.com]

- 5. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diisopropyl ether - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of sec-Butyl Isopropyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of sec-butyl isopropyl ether (CAS No: 18641-81-1). While experimental data for this specific ether is limited in publicly available literature, this document compiles the available information, supplemented with calculated data and comparative values for structurally related ethers. Detailed experimental protocols for determining these properties are also provided to facilitate further research and application in fields such as solvent selection, process design, and drug development.

Core Thermodynamic Properties

Physical and Molar Properties

| Property | Value | Source |

| Molecular Formula | C7H16O | NIST[1] |

| Molecular Weight | 116.20 g/mol | NIST[1] |

| Normal Boiling Point (Tboil) | 373.2 K (100.05 °C) | NIST[1] |

| Calculated Properties | ||

| Critical Temperature (Tc) | 553.18 K | Cheméo[2] |

| Critical Pressure (Pc) | 2796.51 kPa | Cheméo[2] |

| Critical Volume (Vc) | 0.433 m³/kmol | Cheméo[2] |

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is a crucial parameter for understanding liquid-vapor phase transitions.

| Condition | Value | Source |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 37.58 kJ/mol | NIST[1] |

| Enthalpy of Vaporization at Normal Boiling Point | 32.38 kJ/mol | NIST[1] |

Vapor Pressure, Density, Viscosity, and Heat Capacity

Comparative Data for Related Ethers:

| Compound | Property | Temperature (°C) | Value | Source |

| Di-sec-butyl ether | Density | 25 | 0.759 g/mL | Sigma-Aldrich |

| tert-Amyl methyl ether | Density | 15 | 0.7750 g/cm³ | DrugFuture[3] |

| 20 | 0.7703 g/cm³ | DrugFuture[3] | ||

| 25 | 0.7656 g/cm³ | DrugFuture[3] | ||

| 30 | 0.7607 g/cm³ | DrugFuture[3] | ||

| tert-Amyl methyl ether | Vapor Pressure | 25 | 75.2 mmHg | PubChem[1] |

| Dibutyl ether | Viscosity | 20 | 0.63 cP | Stenutz |

| Methyl tert-butyl ether | Viscosity | 20 | 0.27 cP | Honeywell |

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the standard protocols for measuring the key properties discussed in this guide.

Determination of Enthalpy of Vaporization by Calorimetry

Principle: Calorimetry directly measures the heat absorbed during the isothermal vaporization of a known mass of the substance.

Apparatus: A vaporization calorimeter, typically consisting of a sample holder with a heating element, an equilibration chamber, and a condenser, all housed within a controlled temperature environment.

Procedure:

-

A precisely weighed sample of this compound is introduced into the sample holder of the calorimeter.

-

The calorimeter is brought to the desired constant temperature.

-

A constant electrical power is supplied to the heating element to induce vaporization of the liquid at a steady rate.

-

The vapor is passed through an equilibration chamber to ensure it is at the saturation temperature corresponding to the system pressure.

-

The vapor is then directed to a condenser where the heat of condensation is removed by a coolant.

-

The mass of the vaporized substance is determined by collecting and weighing the condensate or by measuring the mass loss of the sample holder.

-

The molar enthalpy of vaporization is calculated from the electrical energy supplied, accounting for any heat losses, and the number of moles of the vaporized substance.

Determination of Density by Pycnometry

Principle: A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., water), and filled with the sample liquid, the density of the sample can be accurately determined.

Apparatus: A glass pycnometer with a ground-glass stopper containing a capillary tube, an analytical balance, and a constant-temperature bath.

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water, and the stopper is inserted, allowing excess water to exit through the capillary.

-

The filled pycnometer is placed in a constant-temperature bath until thermal equilibrium is reached.

-

The exterior of the pycnometer is carefully dried, and its mass is determined. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.

-

The process is repeated with this compound.

-

The density of the this compound is calculated by dividing the mass of the ether by the determined volume of the pycnometer.

Determination of Viscosity by Capillary Viscometry

Principle: The viscosity of a liquid is determined by measuring the time it takes for a known volume of the liquid to flow through a capillary tube of known dimensions under a known pressure head.

Apparatus: An Ubbelohde or Cannon-Fenske capillary viscometer, a constant-temperature bath, a stopwatch, and a pipette.

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

-

The suction is removed, and the time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.

-

The kinematic viscosity is calculated using the viscometer constant and the measured flow time.

-

The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Logical Relationships of Thermodynamic Properties

The various thermodynamic properties of a substance are interconnected. Understanding these relationships is crucial for comprehensive analysis and modeling.

Caption: Interrelationships between key thermodynamic properties.

This diagram illustrates how fundamental properties like temperature and pressure influence state functions such as enthalpy, entropy, and Gibbs free energy. These, in turn, determine phase behavior (vapor pressure) and other important physical characteristics like density and viscosity. The Clausius-Clapeyron equation, for example, directly links vapor pressure to the enthalpy of vaporization.

References

Navigating the Safety Profile of sec-Butyl Isopropyl Ether: A Technical Guide

Introduction

Quantitative Data Summary

The following tables summarize the available quantitative data for sec-butyl isopropyl ether and its structural analogs, di-sec-butyl ether, diisopropyl ether, and n-butyl ether. This comparative presentation allows for an informed assessment of its potential hazards.

Table 1: Physical and Chemical Properties of this compound and Its Analogs

| Property | This compound | Di-sec-Butyl Ether | Diisopropyl Ether | n-Butyl Ether |

| CAS Number | 18641-81-1[3] | 6863-58-7[4] | 108-20-3[5] | 142-96-1[6] |

| Molecular Formula | C₇H₁₆O[3] | C₈H₁₈O[4] | C₆H₁₄O[7] | C₈H₁₈O[6] |

| Molecular Weight | 116.20 g/mol [3] | 130.23 g/mol [4] | 102.17 g/mol [7] | 130.23 g/mol [6] |

| Boiling Point | 100 °C[8] | 121 °C[4] | Not Available | 142 °C[6] |

| Melting Point | Not Available | -100 °C[4] | Not Available | -144 °F[9] |

| Density | Not Available | 0.759 g/cm³ at 25 °C[4] | 0.725 g/mL at 25 °C[7] | 0.767 at 68°F[9] |

| Flash Point | Not Available | 25.6 °C (closed cup)[4] | Not Available | 77 °F[9] |

| Vapor Pressure | Not Available | Not Available | 120 mm Hg at 20 °C[7] | 4.8 mmHg at 68°F[9] |

| Vapor Density | Not Available | Not Available | 3.5 (vs air)[7] | 4.48 (vs air)[9] |

| Water Solubility | Not Available | Not Available | 3.11 g/L[7] | < 1 mg/mL at 72.5°F[9] |

Table 2: Toxicological Data for Analogs of this compound

| Parameter | Species | Route | Value | Analog |

| LC₅₀ | Mouse | Inhalation | 130,000 mg/m³ (15 h)[4] | Di-sec-Butyl Ether[4] |

| NOAEL (Repeated Dose Toxicity) | Not Specified | Not Specified | 1000 mg/kg/day (highest dose tested)[10] | Diisopropyl Ether[10] |

Table 3: Ecotoxicological Data for Analogs of this compound

| Parameter | Species | Duration | Value | Analog |

| LC₅₀ (QSAR) | Freshwater Fish | 96 hours | 14.7 mg/L[11] | sec-Butyl Ether[11] |

| EC₅₀ (QSAR) | Freshwater Invertebrate | 48 hours | 16.7 mg/L[11] | sec-Butyl Ether[11] |

| EC₅₀ (QSAR) | Green Alga | 96 hours | 11.0 mg/L[11] | sec-Butyl Ether[11] |

| LC₅₀ | Not Specified | 48 hours | 30.7 mg/L[11] | n-Butyl Ether[11] |

Experimental Protocols

The toxicological and ecotoxicological data presented are typically generated following standardized guidelines to ensure reproducibility and reliability. The methodologies for key experiments are detailed below, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards arising from short-term exposure to a substance via inhalation.[8][11]

-

Principle: Rodents, typically rats, are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period (usually 4 hours).[11]

-

Methodology:

-

Test Animals: Healthy young adult rodents are used.[12]

-

Exposure: The animals are exposed to a precisely controlled concentration of the test substance as a gas, vapor, or aerosol.[11] The study can be a limit test at a single high concentration or a full study with at least three concentrations.[12]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[8][11]

-

Data Collection: Observations include mortality, clinical signs of toxicity, behavioral changes, and body weight fluctuations.[11]

-

Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration estimated to cause death in 50% of the test animals.[11] A gross necropsy of all animals is performed at the end of the study.[12]

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is widely used to screen for the mutagenic potential of chemicals.[3]

-

Principle: The test detects mutations that revert mutations present in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize that amino acid.[13]

-

Methodology:

-

Tester Strains: At least five different bacterial strains are used to detect various types of point mutations.[13]

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to account for metabolites that may be mutagenic.[14]

-

Exposure: The bacterial cultures are exposed to the test substance at a range of concentrations.[13] Two common methods are the plate incorporation method and the pre-incubation method.[13]

-

Incubation: The plates are incubated at 37°C for two to three days.[13]

-

Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[15]

-

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates.[1]

-

Principle: Young daphnids (Daphnia magna or other suitable species) are exposed to the test substance for 48 hours, and their immobilization is observed.[16]

-

Methodology:

-

Test Organisms: Daphnids less than 24 hours old are used.[17]

-

Exposure: The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.[16]

-

Duration: The exposure period is 48 hours.[1]

-

Observation: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[18]

-

Endpoint: The primary endpoint is the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids.[2] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[18]

-

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline is used to determine the acute lethal toxicity of a substance to fish.[19]

-

Principle: Fish are exposed to the test substance for a 96-hour period, and mortalities are recorded.[20]

-

Methodology:

-

Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[21]

-

Exposure: The fish are exposed to at least five concentrations of the test substance in a geometric series, typically in a static or semi-static system.[20]

-

Duration: The exposure duration is 96 hours.[19]

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[20]

-

Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration that is lethal to 50% of the test fish.[21]

-

Visualizations

The following diagrams illustrate key safety-related information and workflows based on the data from analog compounds.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 3. nib.si [nib.si]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 9. N-BUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. eurolab.net [eurolab.net]

- 13. oecd.org [oecd.org]

- 14. biosafe.fi [biosafe.fi]

- 15. The bacterial reverse mutation test | RE-Place [re-place.be]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. oecd.org [oecd.org]

- 21. eurofins.com.au [eurofins.com.au]

Methodological & Application

Application Notes and Protocols for sec-Butyl Isopropyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl isopropyl ether (SBIPE) is emerging as a promising green solvent alternative in organic synthesis. Its branched alkyl structure contributes to a desirable balance of properties, including a moderate boiling point, low water solubility, and a potentially favorable safety profile compared to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). These characteristics make it a viable candidate for a range of applications, from organometallic reactions to extraction processes. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of SBIPE.

Physical and Chemical Properties

A thorough understanding of a solvent's physical properties is crucial for its effective implementation in experimental design. The following table summarizes the key physical properties of this compound and compares them with other common ethereal solvents.

| Property | This compound (SBIPE) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | tert-Butyl Methyl Ether (MTBE) |

| CAS Number | 18641-81-1 | 109-99-9 | 96-47-9 | 1634-04-4 |

| Molecular Formula | C₇H₁₆O | C₄H₈O | C₅H₁₀O | C₅H₁₂O |

| Molecular Weight ( g/mol ) | 116.20[1] | 72.11 | 86.13 | 88.15 |

| Boiling Point (°C) | 100[2] | 66 | 80[1] | 55.2 |

| Melting Point (°C) | -108.83 (estimated) | -108.4 | -136[1] | -108.6[3] |

| Density (g/mL @ 20°C) | ~0.759 (at 25°C) | 0.889 | 0.854 | 0.7404[3] |

| Water Solubility | Low | Miscible | 14 g/100 mL (20°C)[1] | 4.8 g/100 mL |

| Flash Point (°C) | ~10 (estimated) | -14 | -11[1] | -28 |

| Peroxide Formation | Potential for peroxide formation | High | Lower than THF | Very low[4] |

Synthesis of this compound

The Williamson ether synthesis is a common and versatile method for the preparation of asymmetrical ethers like this compound.[4] This Sɴ2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide.

References

Application Notes and Protocols for sec-Butyl Isopropyl Ether as a Reaction Medium for Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent (RMgX). Ethereal solvents are standard due to their ability to solvate and stabilize the organomagnesium species. While diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used, there is growing interest in alternative ethers that offer advantages in terms of safety, reaction control, and environmental impact.[1]

This document explores the potential use of sec-butyl isopropyl ether as a reaction medium for Grignard reagents. With a higher boiling point than traditional solvents, this compound offers theoretical advantages for reactions requiring elevated temperatures and improved safety profiles. However, the branched nature of its alkyl groups may introduce steric hindrance, potentially impacting reaction kinetics and yields. These notes provide a summary of its properties, a comparative analysis with other solvents, and generalized protocols for its application, drawing inferences from related solvent systems due to the limited direct experimental data available in scientific literature.

Data Presentation

Physicochemical Properties of Ethereal Solvents

The selection of an appropriate solvent is a critical step in designing a Grignard reaction. The following table summarizes the key physical properties of this compound in comparison to commonly used and alternative ethereal solvents. A higher boiling point can be advantageous for reactions requiring higher temperatures and can also lead to a safer reaction by reducing the volatility and flammability of the solvent.

| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |

| This compound | C₇H₁₆O | 116.20 | 100 [2] |

| Di-isopropyl Ether | C₆H₁₄O | 102.17 | 68-69 |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | ~80 |

| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 100.16 | 106 |

Comparative Yields of Grignard Reagent Formation

It is plausible that this compound, also a sterically hindered ether, may present similar challenges, leading to potentially lower yields compared to traditional solvents. Researchers should consider this possibility and conduct small-scale trials to determine the feasibility and efficiency of Grignard reagent formation for their specific substrate.

Experimental Protocols

The following protocols are generalized for the use of a higher-boiling, sterically hindered ether like this compound as the reaction medium. It is crucial to note that these protocols are based on standard Grignard procedures and may require optimization for this specific solvent. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous conditions and flame-dried glassware.

Protocol 1: Preparation of a Grignard Reagent (General Procedure)

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Organic halide (1.0 equivalent)

-

Anhydrous this compound

-

Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)

Apparatus:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas inlet

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming.

-

Initiation: Add a small portion of the anhydrous this compound to cover the magnesium. Prepare a solution of the organic halide in the remaining anhydrous this compound in the dropping funnel. Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be necessary to initiate the reaction, especially with a higher boiling point solvent.

-

Formation: Once the reaction has started, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux. Due to the higher boiling point of this compound, an external heat source may be required to maintain reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray to black, cloudy solution is the Grignard reagent.

Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound (General Procedure)

Materials:

-

Grignard reagent solution in this compound (from Protocol 1)

-

Aldehyde or ketone (1.0 equivalent)

-

Anhydrous this compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Addition of Electrophile: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of the carbonyl compound in anhydrous this compound and add it dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 times).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by column chromatography or distillation.

Mandatory Visualizations

References

Application of sec-Butyl Isopropyl Ether in Wittig Reactions: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential application of sec-butyl isopropyl ether as a solvent in the Wittig reaction. While direct literature precedence for this specific solvent in this reaction is limited, this note extrapolates its suitability based on the known properties of ethers in Wittig olefination and the physical characteristics of this compound. A general, robust protocol for a Wittig reaction using an ether solvent is provided, which can be adapted for the use of this compound.

Introduction to the Wittig Reaction

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] This reaction is highly valued for its reliability and the predictable placement of the newly formed double bond.[2] The choice of solvent is critical to the success of the Wittig reaction, as it must be aprotic and capable of solvating the reactants and intermediates without participating in the reaction. Ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly employed due to their inertness towards the strong bases used to generate the ylides and their ability to solvate the phosphonium (B103445) salts.[1][3][4]

This compound: A Potential Solvent for the Wittig Reaction

This compound is a less common ether solvent with properties that suggest its potential utility in the Wittig reaction.[5] Its higher boiling point compared to diethyl ether could offer a wider operational temperature range, potentially influencing reaction rates and stereoselectivity.

Table 1: Comparison of Physical Properties of Ether Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 4.3 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.5 |

| This compound | C₇H₁₆O | 122 | 0.767 | ~3.4 * |

*Estimated value based on similar ethers.

The data in Table 1 highlights that this compound's higher boiling point could be advantageous for reactions requiring elevated temperatures. Its lower polarity compared to THF might influence the solubility of certain reactants and the stability of reaction intermediates.

Experimental Protocols

The following is a general protocol for a Wittig reaction. This protocol can be adapted for the use of this compound as the solvent. Researchers should perform initial small-scale trials to optimize reaction conditions such as temperature and reaction time.

General Protocol for the Synthesis of an Olefin via the Wittig Reaction